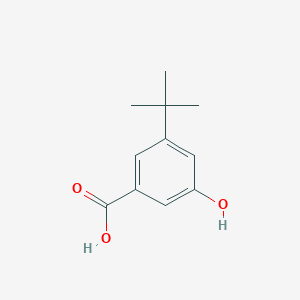

4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

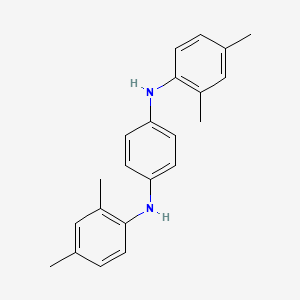

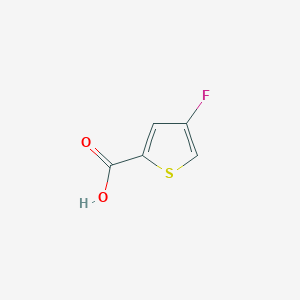

The compound 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing organic compounds characterized by a 1,3,2-dioxaborolane ring structure. These compounds are of interest due to their utility in various chemical reactions and their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the use of rhodium-catalyzed hydroboration reactions. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through the hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the tetrahydro-2H-pyran-2-yl group.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the structure of a phenylsulfonyl substituted dioxaborolane was determined, revealing a monoclinic space group and no significant intramolecular or intermolecular interactions with the boron atom . Similarly, the structure of other derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed by spectroscopic methods and X-ray diffraction, with DFT studies corroborating the findings .

Chemical Reactions Analysis

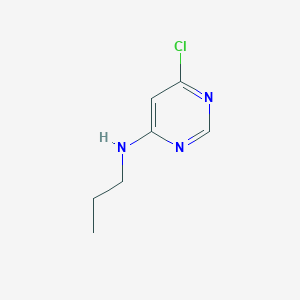

Dioxaborolane compounds are known to participate in various chemical reactions, often serving as intermediates or building blocks. For example, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been identified as a bifunctional building block for combinatorial chemistry, with its reactivity influenced by the orientation of the dioxaborolane ring and the bond angles of the BO2 group . The differences in the HOMO and LUMO distributions, as revealed by ab initio calculations, correspond to the observed differences in chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can vary significantly depending on their molecular structure. For instance, the structural versatility of pyrene-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) derivatives has been demonstrated by the isolation of various polymorphs and co-crystals, which exhibit different densities, stabilities, and packing modes . These properties are crucial for understanding the compound's behavior in different environments and its suitability for specific applications.

Aplicaciones Científicas De Investigación

-

Molecular Engineering of Polymeric Carbon Nitride : This material is attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

Tetraphenylethene Derivatives : These are a promising class of AIE Luminogens. They have been the most studied organic chromophores in the field of environmental, biological, fluorescence spectroscopy, artificial photosynthesis, and many more applications .

-

Synthesis of Heteroaryl C-glycosides : New glycogen reagents of dioxazolones glycogen anomeric have been developed. The versatile heteroarene C-glycosides have been synthesized using a Ru-catalyzed C-H activation/annulation strategy .

-

Molecular Engineering of Polymeric Carbon Nitride : This material is attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

Tetraphenylethene Derivatives : These are a promising class of AIE Luminogens. They have been the most studied organic chromophores in the field of environmental, biological, fluorescence spectroscopy, artificial photosynthesis, and many more applications .

-

Synthesis of Heteroaryl C-glycosides : New glycogen reagents of dioxazolones glycogen anomeric have been developed. The versatile heteroarene C-glycosides have been synthesized using a Ru-catalyzed C-H activation/annulation strategy .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOLVUFARFCCCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619073 |

Source

|

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane | |

CAS RN |

850568-69-3 |

Source

|

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)